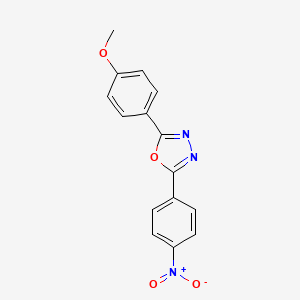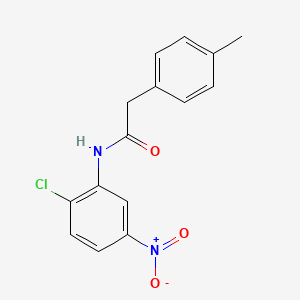
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide, commonly known as CNPA, is a synthetic compound that belongs to the class of organic compounds known as nitrobenzenes. CNPA is widely used in scientific research due to its unique chemical properties.
作用机制
CNPA is converted into a highly reactive intermediate by nitroreductases and cytochrome P450 enzymes. The reactive intermediate can react with DNA and other cellular components, leading to DNA damage and cell death. The mechanism of action of CNPA is similar to that of other nitroaromatic compounds such as nitrofurazone and nitrofurantoin.
Biochemical and Physiological Effects
CNPA has been shown to induce DNA damage and cell death in a variety of cell lines. It has also been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. CNPA has been used as a tool to study the role of nitroreductases and cytochrome P450 enzymes in drug metabolism and toxicity.
实验室实验的优点和局限性
CNPA has several advantages as a biochemical tool for studying enzyme function. It is a well-characterized compound that is commercially available. It is also relatively stable and can be stored for long periods of time. However, CNPA has some limitations. It is toxic and must be handled with care. It is also not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research involving CNPA. One area of research is the development of new nitroaromatic compounds that can be used as biochemical tools to study enzyme function. Another area of research is the development of new methods for synthesizing CNPA and other nitroaromatic compounds. Finally, there is a need for more research on the toxicity of CNPA and other nitroaromatic compounds, particularly in relation to their potential use as anticancer agents.
Conclusion
CNPA is a synthetic compound that is widely used in scientific research as a biochemical tool to study enzyme function. It is synthesized by reacting 2-chloro-5-nitroaniline with 4-methylphenylacetyl chloride in the presence of a base. CNPA is converted into a highly reactive intermediate by nitroreductases and cytochrome P450 enzymes, leading to DNA damage and cell death. CNPA has several advantages as a biochemical tool, but also has some limitations. There are several future directions for research involving CNPA, including the development of new nitroaromatic compounds and the study of their toxicity.
合成方法
CNPA can be synthesized by reacting 2-chloro-5-nitroaniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified by recrystallization from a suitable solvent such as ethanol.
科学研究应用
CNPA is widely used in scientific research as a biochemical tool to study the function of enzymes such as nitroreductases and cytochrome P450. CNPA is a substrate for these enzymes and is converted into a highly reactive intermediate that can react with DNA and other cellular components. This property of CNPA is used to study the mechanism of action of these enzymes and their role in drug metabolism and toxicity.
属性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)8-15(19)17-14-9-12(18(20)21)6-7-13(14)16/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBPAZJMPMBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)
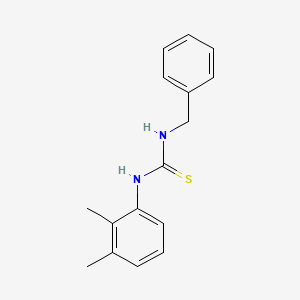
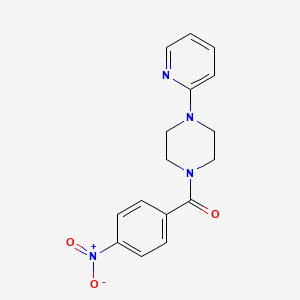



![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
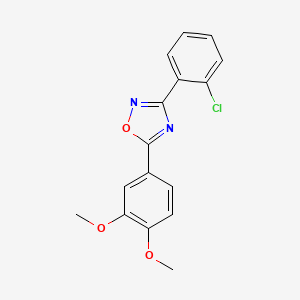

![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
